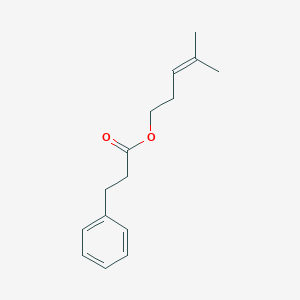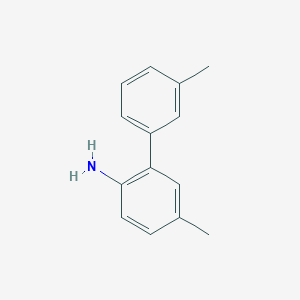![molecular formula C31H22BrNO B15158286 (4-Bromophenyl)[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]methanone CAS No. 817624-97-8](/img/structure/B15158286.png)
(4-Bromophenyl)[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]methanone is an organic compound that features a bromophenyl group attached to a biphenyl structure with a diphenylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]methanone typically involves a multi-step process. One common method includes the following steps:
Bromination of Biphenyl: The initial step involves the bromination of biphenyl to introduce a bromine atom at the para position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Formation of Diphenylamino Group: The next step involves the introduction of the diphenylamino group. This can be done through a nucleophilic substitution reaction where diphenylamine reacts with the brominated biphenyl in the presence of a base such as potassium carbonate (K₂CO₃).
Methanone Formation: The final step involves the formation of the methanone group. This can be achieved through a Friedel-Crafts acylation reaction using acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of (4-Bromophenyl)[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]methanone follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert the methanone group to an alcohol.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromophenyl)[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]methanone has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]methanone involves its interaction with specific molecular targets and pathways. The diphenylamino group can participate in electron transfer processes, making the compound useful in electronic applications. Additionally, the bromophenyl group can undergo further functionalization, allowing the compound to interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobiphenyl: Similar in structure but lacks the diphenylamino group.
4-Bromo-4’-(diphenylamino)biphenyl: Similar but with different substituents on the biphenyl structure.
4,6-Bis((E)-2-(4’-N,N-diphenylamino-[1,1’-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: Contains diphenylamino groups and biphenyl structure but with additional vinyl and pyrimidine groups.
Uniqueness
(4-Bromophenyl)[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]methanone is unique due to the presence of both the bromophenyl and diphenylamino groups, which impart distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of OLEDs and other electronic materials.
Properties
CAS No. |
817624-97-8 |
|---|---|
Molecular Formula |
C31H22BrNO |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(4-bromophenyl)-[4-[4-(N-phenylanilino)phenyl]phenyl]methanone |
InChI |
InChI=1S/C31H22BrNO/c32-27-19-15-26(16-20-27)31(34)25-13-11-23(12-14-25)24-17-21-30(22-18-24)33(28-7-3-1-4-8-28)29-9-5-2-6-10-29/h1-22H |
InChI Key |
RDOCBIXNXLUCHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


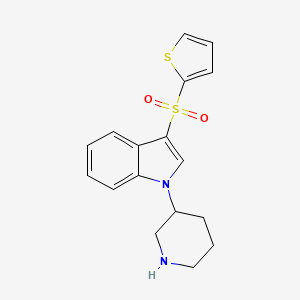
![1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B15158207.png)

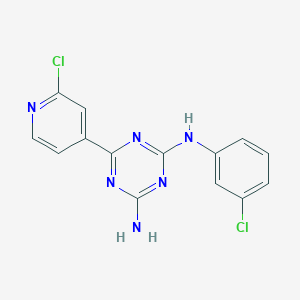
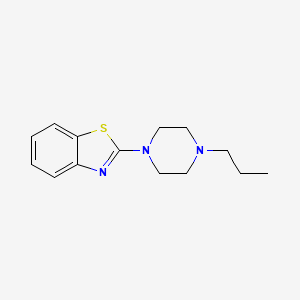
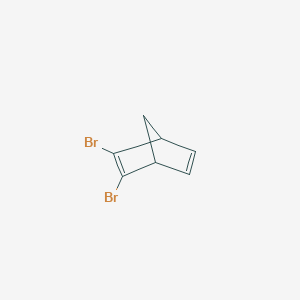
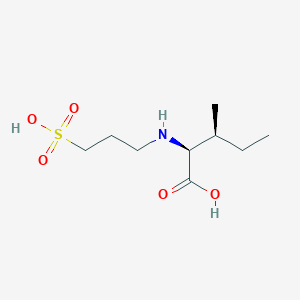

![1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]-](/img/structure/B15158252.png)
![4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B15158259.png)
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15158264.png)
![1H-Pyrrolo[1,2-g][1,2,4,7]tetrazonine(9CI)](/img/structure/B15158270.png)
